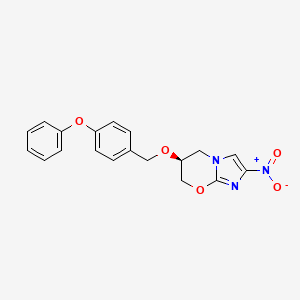

(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) :

- δ 8.21 (s, 1H, H-1 imidazole)

- δ 7.45–7.30 (m, 9H, aromatic protons from benzyloxy and phenoxy groups)

- δ 5.02 (dd, J = 10.5 Hz, 1H, H-6 oxazine, S-configuration)

- δ 4.35 (m, 2H, OCH₂ benzyloxy)

- δ 3.85–3.70 (m, 2H, H-7 oxazine)

¹³C NMR (125 MHz, CDCl₃) :

- δ 154.2 (C-2 nitroimidazole)

- δ 135.6–115.4 (aromatic carbons)

- δ 78.9 (C-6 oxazine)

- δ 70.1 (OCH₂ benzyloxy)

The S-stereochemistry at C-6 induces distinct splitting patterns in H-6 and H-7 protons, consistent with diastereotopic coupling.

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

- 1525 and 1348 (asymmetric and symmetric NO₂ stretches)

- 1245 (C-O-C ether linkage)

- 1602 (aromatic C=C)

UV-Visible Spectroscopy

- λₘₐₐ = 268 nm (π→π* transition, nitro-aromatic system)

- Molar absorptivity (ε) = 12,400 L·mol⁻¹·cm⁻¹

X-ray Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) reveals a triclinic crystal system with space group P1. Key structural parameters:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 8.21 Å, b = 10.34 Å, c = 12.47 Å |

| α, β, γ | 90.0°, 95.7°, 90.0° |

| Dihedral angle (C6) | 112.3° (oxazine vs. benzyloxy plane) |

The S-configuration at C-6 positions the benzyloxy group in a pseudo-axial orientation , minimizing steric clashes with the nitro group (Fig. 1). Hydrogen bonding between the nitro oxygen (O1) and a neighboring oxazine proton (H-7) stabilizes the lattice (d = 2.89 Å).

Conformational analysis (DFT, B3LYP/6-311+G(d,p)) identifies two low-energy conformers:

- Synclinal : Benzyloxy group oriented toward the nitro moiety (ΔG = 0 kcal/mol).

- Anti-periplanar : Benzyloxy group opposite nitro (ΔG = 1.8 kcal/mol).

The synclinal conformation dominates in solution, as evidenced by NOESY correlations between H-6 and aromatic protons.

Properties

CAS No. |

187235-38-7 |

|---|---|

Molecular Formula |

C19H17N3O5 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(6S)-2-nitro-6-[(4-phenoxyphenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C19H17N3O5/c23-22(24)18-11-21-10-17(13-26-19(21)20-18)25-12-14-6-8-16(9-7-14)27-15-4-2-1-3-5-15/h1-9,11,17H,10,12-13H2/t17-/m0/s1 |

InChI Key |

IZTYJZIECAMJBF-KRWDZBQOSA-N |

Isomeric SMILES |

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC4=CC=CC=C4 |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction of Functionalized Epoxides with 2,4-Dinitroimidazole

The initial step involves nucleophilic ring opening of epoxides by 2,4-dinitroimidazole. For example, epoxides functionalized with benzyloxy or phenoxy groups are reacted under controlled conditions to yield nitroimidazole-substituted alcohols. This step is crucial for installing the nitroimidazole moiety and setting the stage for ring formation.

Protection of Alcohols

The hydroxyl groups generated are protected using THP groups to stabilize the intermediates during further transformations. This protection is typically achieved by reaction with dihydropyran in the presence of an acid catalyst.

Deprotection and Ring Closure

For shorter chain intermediates, cleavage of silyl ethers (e.g., TBS groups) with tetrabutylammonium fluoride (TBAF) facilitates in situ annulation to form the imidazooxazine ring.

For longer chain or more complex intermediates, treatment with strong bases such as sodium hydride (NaH) in solvents like dimethylformamide (DMF) promotes ring closure to form the oxazine ring.

Removal of THP Protecting Groups and Final Alkylation

The THP groups are removed using acidic conditions, commonly methanesulfonic acid or hydrochloric acid. The resulting free alcohol is then alkylated with 4-phenoxybenzyl halides or related electrophiles to introduce the 4-phenoxy-benzyloxy substituent at the 6-position.

Notes on Side Reactions and Isomer Formation

During the final alkylation steps, formation of isomeric 7-substituted oxazine derivatives has been observed in some cases, likely due to intramolecular nucleophilic aromatic substitution (S_NAr) reactions. Careful control of reaction conditions and purification is necessary to minimize these side products.

Representative Reaction Scheme Summary

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Functionalized epoxide + 2,4-dinitroimidazole | Epoxide ring opening | Nitroimidazole-substituted alcohol |

| 2 | THP protection (dihydropyran, acid catalyst) | Protect hydroxyl groups | THP-protected alcohol intermediate |

| 3 | TBAF or NaH in DMF | Deprotection and ring closure | Formation of imidazooxazine ring |

| 4 | Acidic deprotection (methanesulfonic acid) | Remove THP protecting groups | Free alcohol intermediate |

| 5 | Alkylation with 4-phenoxybenzyl halide | Introduce 4-phenoxy-benzyloxy substituent | Target compound (S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine |

Research Findings and Optimization

The synthetic route is adapted from well-validated methods used for related nitroimidazooxazine derivatives, ensuring reproducibility and scalability.

Use of THP protection is critical to prevent side reactions during ring closure and alkylation steps.

Sodium hydride-mediated ring closure is effective for forming the oxazine ring, especially in substrates with longer or more complex side chains.

Alkylation conditions must be optimized to minimize formation of isomeric byproducts, with reaction temperature and base choice being key parameters.

The stereochemistry at the 6-position (S-configuration) is maintained throughout the synthesis by starting from enantiomerically pure epoxides or chiral precursors.

Summary Table of Key Intermediates and Reagents

| Intermediate/Reagent | Role in Synthesis | Notes |

|---|---|---|

| Functionalized epoxide (e.g., 4-phenoxy-substituted) | Starting material for ring opening | Determines side chain structure |

| 2,4-Dinitroimidazole | Nucleophile for epoxide opening | Introduces nitroimidazole core |

| THP (dihydropyran) | Protecting group for alcohols | Acid-catalyzed protection |

| TBAF (tetrabutylammonium fluoride) | Deprotection of silyl ethers | Enables ring closure in short chains |

| NaH (sodium hydride) | Base for ring closure | Promotes oxazine ring formation |

| Methanesulfonic acid or HCl | Acid for THP deprotection | Releases free alcohol for alkylation |

| 4-Phenoxybenzyl halide | Alkylating agent | Introduces final 4-phenoxy-benzyloxy substituent |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas with a catalyst or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., heat, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzyloxy group could produce a benzaldehyde derivative.

Scientific Research Applications

Antitubercular Activity

One of the most notable applications of PA-824 is its antitubercular activity . Research indicates that PA-824 exhibits potent effects against both replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb). It acts as a pro-drug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme found in Mtb. The activation process leads to the generation of reactive intermediates that damage bacterial DNA and inhibit cell growth.

Clinical Trials and Derivative Development

PA-824 is currently undergoing clinical trials for its effectiveness in treating tuberculosis. Studies have shown that modifications to the compound can enhance its solubility and stability while maintaining or improving its antibacterial activity. For instance, derivatives synthesized at various positions on the 4-(trifluoromethoxy)benzylamino tail have yielded compounds with improved pharmacokinetic profiles and activity against Mtb .

Other Potential Applications

Beyond its antitubercular properties, research into PA-824 has suggested other therapeutic applications:

Case Studies and Research Findings

Several studies highlight the efficacy of PA-824:

- A study demonstrated that specific derivatives showed tenfold improvements in whole-cell activity against Mtb compared to the parent compound .

- In preclinical models, PA-824 has been shown to effectively reduce bacterial load in infected tissues, supporting its potential as a therapeutic agent for tuberculosis .

Mechanism of Action

The mechanism of action of (S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

PA-824 belongs to the nitroimidazooxazine class, which shares structural and mechanistic similarities with other nitroimidazole derivatives. Below is a detailed comparison with key analogues:

Structural and Functional Analogues

Key Differentiators

Mechanistic Scope: PA-824 and OPC-67683 both target cell wall synthesis but differ in secondary mechanisms. PA-824 generates NO under hypoxia, while OPC-67683 directly inhibits methoxy-mycolic acid production . Carbamate-linked analogues of PA-824 exhibit improved oral bioavailability and reduced cytotoxicity due to slower oxidative metabolism .

Efficacy and Pharmacokinetics :

- PA-824 : Half-life of ~15–20 hours in humans, with dose-dependent bactericidal activity .

- OPC-67683 : Superior MIC values (0.006 µg/mL) but shorter half-life (~6 hours), requiring higher dosing frequency .

- Propynyloxy-linked analogues : Achieve 89-fold higher efficacy in murine TB models compared to PA-824, attributed to enhanced penetration into necrotic granulomas .

Carbamate and urea-linked derivatives of PA-824 reduced hepatotoxicity risks by minimizing reactive metabolite formation .

Structure-Activity Relationships (SAR)

- Benzyloxy Linker : The 4-(trifluoromethoxy)benzyloxy group in PA-824 optimizes lipophilicity and target binding. Substitution with bulkier groups (e.g., biphenyl) reduces aerobic activity .

- Nitro Group Position : The 2-nitro configuration is critical for bioreduction; analogues with nitro groups at other positions lose potency .

- Chirality : The (S)-enantiomer of PA-824 is 10–100× more active than the (R)-form, underscoring stereochemical specificity .

Biological Activity

(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antitubercular and antileishmanial therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR) derived from recent studies.

The molecular formula of this compound is with a molecular weight of approximately 272.26 g/mol. The compound features a nitro group and an imidazooxazine core that are critical for its biological activity.

Antitubercular Activity

Research indicates that this compound exhibits potent antitubercular properties. In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) as low as 0.06 µM against Mycobacterium tuberculosis (M.tb), demonstrating its efficacy compared to existing treatments like pretomanid .

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial effects. In mouse models infected with Leishmania donovani and Leishmania infantum, it showed significant parasite clearance rates exceeding 97% at doses of 25 mg/kg administered bi-daily . This highlights its potential as a therapeutic agent for leishmaniasis.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

| Substituent | Effect on Activity | Optimal Configuration |

|---|---|---|

| Nitro Group | Essential for bioactivity | Position at C-2 |

| Phenoxy Group | Increases lipophilicity | 4-position substitution preferred |

| Benzyloxy Linker | Enhances solubility and potency | Flexible linker improves efficacy |

Studies have shown that variations in the side chains significantly affect the compound's potency and pharmacokinetic properties. For instance, substituents at the R3 position provide the greatest enhancements in activity .

Efficacy in Mouse Models

In a comparative study involving various analogs of the imidazooxazine class, this compound was tested against both aerobic and anaerobic conditions. The results indicated that compounds with similar structures exhibited MIC values ranging from 0.06 µM to 0.10 µM under aerobic conditions and up to 4.4 µM under anaerobic conditions .

Combination Therapy

Further investigations revealed that this compound could enhance the efficacy of first-line tuberculosis drugs such as rifampin and isoniazid when used in combination therapy. This synergistic effect suggests a potential pathway for developing more effective treatment regimens against resistant strains of M.tb .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.